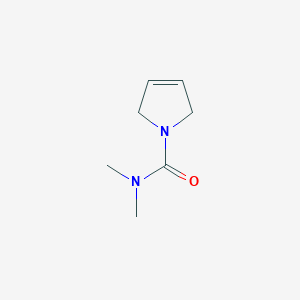
2,2-Dichloro-1,1,1-trifluorooct-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1,1,1-trifluorooct-3-ene is a chemical compound with the molecular formula C8H11Cl2F3 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to an octene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1,1-trifluorooct-3-ene typically involves the halogenation of an octene precursor. One common method is the addition of chlorine and fluorine atoms to an octene molecule under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the octene precursor is continuously fed into the reactor along with chlorine and fluorine gases. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1,1,1-trifluorooct-3-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen gas (for hydrogenation), halogens (for halogenation), and acids (for hydrohalogenation) are used. The reactions are often conducted under mild to moderate temperatures and pressures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted alkenes, while addition reactions can produce saturated or halogenated alkanes.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1,1,1-trifluorooct-3-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into organic molecules. It is also studied for its reactivity and potential to form new compounds.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1,1,1-trifluorooct-3-ene involves its interaction with molecular targets through its halogen atoms and double bond. The chlorine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The double bond in the octene backbone allows for addition reactions, which can modify the compound’s structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A similar compound with a shorter carbon chain, used as a refrigerant and in fire-extinguishing agents.
1,1,1-Trifluoro-2,2-dichloroethane: Another halogenated compound with similar chemical properties, used in various industrial applications.
Uniqueness
2,2-Dichloro-1,1,1-trifluorooct-3-ene is unique due to its longer carbon chain and the presence of both chlorine and fluorine atoms. This combination of features gives it distinct chemical properties and potential applications that differ from those of shorter-chain halogenated compounds. Its reactivity and ability to undergo various chemical reactions make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
261503-33-7 |
|---|---|
Fórmula molecular |
C8H11Cl2F3 |
Peso molecular |
235.07 g/mol |
Nombre IUPAC |
2,2-dichloro-1,1,1-trifluorooct-3-ene |
InChI |
InChI=1S/C8H11Cl2F3/c1-2-3-4-5-6-7(9,10)8(11,12)13/h5-6H,2-4H2,1H3 |
Clave InChI |
WJOURPVKVDQPRH-UHFFFAOYSA-N |
SMILES |
CCCCC=CC(C(F)(F)F)(Cl)Cl |
SMILES isomérico |
CCCC/C=C/C(C(F)(F)F)(Cl)Cl |
SMILES canónico |
CCCCC=CC(C(F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255835.png)


![(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3255853.png)








